Molecular Complexity and Functional Group Density: Tri-Functional Scaffold vs. Mono- and Di-Functional Analogs
3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane (C₈H₁₀Br₂O, MW 281.97) simultaneously presents three distinct reactive functional groups—epoxide, dibromide, and vinyl—on a single bicyclic scaffold, whereas the closest commercially available analogs each carry at most two such groups. Comparator 3-vinyl-7-oxabicyclo[4.1.0]heptane (CAS 106-86-5, C₈H₁₂O, MW 124.18) contains only epoxide and vinyl groups, with no halogen substituents [1]. Comparator 3,4-dibromo-7-oxabicyclo[4.1.0]heptane (CAS 58774-33-7, C₆H₈Br₂O, MW 255.93) contains epoxide and dibromide but no vinyl group . The positional isomer 3,4-dibromo-1-ethenyl-7-oxabicyclo[4.1.0]heptane (CAS 832110-92-6, C₈H₁₀Br₂O, MW 281.97) shares identical elemental composition but positions the ethenyl group at C-1 rather than C-3, yielding different steric and electronic environments [2].
| Evidence Dimension | Number of distinct reactive functional groups per molecule |
|---|---|
| Target Compound Data | 3 (epoxide, dibromide, vinyl); MW 281.97; Br content 56.67 wt% |
| Comparator Or Baseline | 3-Vinyl-7-oxabicyclo[4.1.0]heptane: 2 groups (epoxide, vinyl); MW 124.18; 0 wt% Br. 3,4-Dibromo-7-oxabicyclo[4.1.0]heptane: 2 groups (epoxide, dibromide); MW 255.93; 62.4 wt% Br. Positional isomer (CAS 832110-92-6): 3 groups, identical MW but vinyl at C-1. |
| Quantified Difference | Target compound offers 50% more reactive handles than either di-functional analog; bromine mass fraction is 56.67% vs. 0% for non-brominated analog and vs. 62.4% for non-vinyl analog. |
| Conditions | Comparative structural analysis based on molecular formula data from authoritative chemical databases. |
Why This Matters
Higher functional group density enables divergent synthesis from a single intermediate, reducing procurement complexity and supply chain risk relative to purchasing multiple mono- or di-functional building blocks.
- [1] PubChem. 7-Oxabicyclo(4.1.0)heptane, 3-ethenyl-. CID 7832. Molecular weight 124.18, formula C₈H₁₂O. https://pubchem.ncbi.nlm.nih.gov/compound/7832 (accessed 2026-05-10). View Source
- [2] Molaid. 3,4-Dibromo-1-ethenyl-7-oxabicyclo[4.1.0]heptane, CAS 832110-92-6. Molecular weight 281.97, formula C₈H₁₀Br₂O. https://www.molaid.com/MS_2475040 (accessed 2026-05-10). View Source
